Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds with a wide range of biological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a thioacetyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate involves several steps. One common method includes the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis can be initiated by reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the desired compound in moderate yield and involves purification steps such as Thin Layer Chromatography (TLC) to monitor the reaction progress .
Chemical Reactions Analysis
Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thioacetyl group to a thiol group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thioacetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with receptor sites, modulating their activity .
Comparison with Similar Compounds
Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: This compound shares the pyrimidine core but lacks the thioacetyl and benzoate groups, resulting in different chemical properties and biological activities.
2-Amino-4,6-dimethylpyrimidine 2-hydroxybenzoate: This derivative has a similar structure but includes a hydroxybenzoate group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-16(22)13-5-7-14(8-6-13)20-15(21)10-24-17-18-11(2)9-12(3)19-17/h5-9H,4,10H2,1-3H3,(H,20,21) |
InChI Key |
DYOBJNRJKWETSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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